molecular formula C6H2Cl3F5O2S2 B1406300 2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride CAS No. 1706430-41-2

2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride

Cat. No.: B1406300
CAS No.: 1706430-41-2
M. Wt: 371.6 g/mol
InChI Key: SFTJTROOMWPJHR-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3F5O2S2 and a molecular weight of 371.56 g/mol . It is known for its unique structure, which includes both chlorinated and fluorinated groups, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride typically involves the chlorination and fluorination of benzene derivatives. The specific synthetic routes and reaction conditions can vary, but they generally include:

    Fluorination: The addition of fluorine atoms, often using pentafluorosulfur as a fluorinating agent.

    Sulfonylation: The incorporation of the sulfonyl chloride group.

These reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that optimize yield and efficiency. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The compound can add to other molecules, forming new chemical bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride involves its ability to interact with various molecular targets and pathways. The compound’s chlorinated and fluorinated groups allow it to participate in a range of chemical reactions, making it a versatile reagent in synthetic chemistry. Its sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzenesulfonyl chloride: Lacks the fluorinated group, making it less reactive in certain chemical reactions.

    4-(Pentafluorosulfur)benzenesulfonyl chloride: Lacks the chlorinated groups, affecting its reactivity and applications.

    2,6-Difluorobenzenesulfonyl chloride: Contains fluorine atoms instead of chlorine, leading to different chemical properties and reactivity.

Uniqueness

2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride is unique due to its combination of chlorinated and fluorinated groups, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,6-dichloro-4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3F5O2S2/c7-4-1-3(18(10,11,12,13)14)2-5(8)6(4)17(9,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTJTROOMWPJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3F5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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